This compound has primarily been investigated for its potential as a Cyclin-Dependent Kinase (CDK) inhibitor, specifically targeting CDK2/cyclin A. [] CDKs play a crucial role in cell cycle regulation, and their aberrant activity is implicated in various diseases, including cancer. [] This molecule's ability to inhibit CDK2/cyclin A has led to its exploration as a potential antitumor agent. []
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide (also known as PHA-533533) was achieved through a lead optimization process, starting from the previously reported CDK2/cyclin A-E inhibitor, PNU-292137. [] While the exact synthetic steps are not explicitly detailed in the provided literature, it can be inferred that the process involved modifications to the structure of PNU-292137 to improve physicochemical properties such as solubility and plasma protein binding. [] The improved solubility of PHA-533533 was more than 10 times that of PNU-292137, and its plasma protein binding was reduced from 99% to 74%. []
3-(1,3-Benzodioxol-5-yl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide exhibits its primary biological activity through the inhibition of CDK2/cyclin A. [] While the specific mechanism of inhibition is not described in the provided literature, CDK inhibitors typically bind to the ATP-binding site of the CDK, preventing the phosphorylation of target proteins. [] This interruption of the CDK2/cyclin A activity ultimately leads to the disruption of cell cycle progression, inhibiting the proliferation of tumor cells. [] Further research is needed to elucidate the detailed molecular interactions between this compound and CDK2/cyclin A.
Based on the provided literature, the primary application of 3-(1,3-Benzodioxol-5-yl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide (PHA-533533) is its exploration as a potential antitumor agent. [] This application stems from its ability to inhibit the activity of CDK2/cyclin A, a key regulator of the cell cycle. [] PHA-533533 demonstrated in vivo antitumor activity in a mouse tumor xenograft model, showing a tumor growth inhibition of 70%. []
CAS No.: 115-71-9
CAS No.: 18097-67-1
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2